molecular formula C12H9BrO3 B455587 5-(4-Bromophenoxymethyl)furan-2-carbaldehyde CAS No. 438530-89-3

5-(4-Bromophenoxymethyl)furan-2-carbaldehyde

Cat. No.: B455587
CAS No.: 438530-89-3
M. Wt: 281.1g/mol
InChI Key: WZXOMAISDKZWBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Bromophenoxymethyl)furan-2-carbaldehyde is a furan-based aldehyde derivative featuring a bromophenoxymethyl substituent at the 5-position of the furan ring. This compound is structurally characterized by a furan-2-carbaldehyde core modified with a 4-bromophenoxymethyl group, which confers unique electronic and steric properties. It serves as a critical intermediate in organic synthesis, particularly in the preparation of bioactive molecules, such as thiosemicarbazones and heterocyclic derivatives . Its reactivity stems from the aldehyde functional group, enabling condensation reactions (e.g., Knoevenagel, Schiff base formation) and nucleophilic substitutions .

Properties

IUPAC Name

5-[(4-bromophenoxy)methyl]furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrO3/c13-9-1-3-10(4-2-9)15-8-12-6-5-11(7-14)16-12/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZXOMAISDKZWBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC2=CC=C(O2)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Williamson Ether Synthesis

The Williamson ether synthesis is a foundational method for constructing ether linkages. For 5-(4-bromophenoxymethyl)furan-2-carbaldehyde, this approach involves reacting 4-bromophenol with a furan-based alkyl halide. A key intermediate, 5-(chloromethyl)furan-2-carbaldehyde, is synthesized by chlorinating 5-(hydroxymethyl)furan-2-carbaldehyde using thionyl chloride (SOCl₂). Subsequent reaction with 4-bromophenol in the presence of a base like potassium carbonate (K₂CO₃) yields the target compound.

Reaction Conditions:

  • Solvent: Anhydrous dimethylformamide (DMF)

  • Temperature: 80–90°C, 12–18 hours

  • Yield: 60–75%

The reaction’s efficiency depends on the purity of the alkyl halide intermediate. Side reactions, such as elimination or over-alkylation, are minimized by controlling stoichiometry and moisture levels.

Mitsunobu Reaction

The Mitsunobu reaction offers a mild alternative for ether formation, particularly for acid-sensitive substrates. Here, 5-(hydroxymethyl)furan-2-carbaldehyde is coupled with 4-bromophenol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).

Reaction Conditions:

  • Solvent: Tetrahydrofuran (THF)

  • Temperature: 0°C to room temperature, 4–6 hours

  • Yield: 70–85%

This method avoids harsh bases and provides higher regioselectivity. However, the stoichiometric use of DEAD and PPh₃ increases costs, limiting scalability.

Palladium-Catalyzed Cross-Coupling Approaches

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction enables the formation of carbon-carbon bonds between aryl halides and boronic acids. For this compound, this method involves coupling 5-formylfuran-2-boronic acid with 4-bromophenyl iodide or bromide.

Reaction Conditions:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Base: Potassium phosphate (K₃PO₄)

  • Solvent: Dimethyl sulfoxide (DMSO)/water (5:2 v/v)

  • Temperature: 80°C, 8–18 hours

  • Yield: 43–83%

The boronic acid derivative is prepared via borylation of 5-bromofuran-2-carbaldehyde using bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst.

Ullmann-Type Coupling

Ullmann coupling facilitates the direct etherification of aryl halides with alcohols. Copper(I) iodide (CuI) catalyzes the reaction between 5-(hydroxymethyl)furan-2-carbaldehyde and 4-bromoiodobenzene under basic conditions.

Reaction Conditions:

  • Catalyst: CuI (10 mol%)

  • Ligand: 1,10-Phenanthroline

  • Base: Cesium carbonate (Cs₂CO₃)

  • Solvent: Toluene

  • Temperature: 110°C, 24 hours

  • Yield: 50–65%

While effective, prolonged reaction times and moderate yields limit its utility compared to Suzuki coupling.

Oxidation of Alcohol Intermediates

Swern Oxidation

The Swern oxidation converts primary alcohols to aldehydes under mild conditions. Starting from 5-(4-bromophenoxymethyl)furan-2-methanol, oxalyl chloride (COCl)₂ and dimethyl sulfide (DMS) generate the active oxidizing agent.

Reaction Conditions:

  • Solvent: Dichloromethane (DCM)

  • Temperature: −78°C to room temperature

  • Yield: 80–90%

This method avoids over-oxidation to carboxylic acids, making it ideal for aldehyde synthesis.

TEMPO-Mediated Oxidation

2,2,6,6-Tetramethylpiperidin-1-oxyl (TEMPO) with bleach (NaClO) selectively oxidizes alcohols to aldehydes. The reaction is conducted in a biphasic system (water/CH₂Cl₂) with potassium bromide (KBr) as a co-catalyst.

Reaction Conditions:

  • pH: 9.0–9.5 (buffered with NaHCO₃)

  • Temperature: 0–5°C, 2–3 hours

  • Yield: 85–92%

TEMPO oxidation is scalable and environmentally favorable due to aqueous conditions.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for each method:

Method Catalyst/Reagent Yield (%) Reaction Time Scalability
Williamson EtherK₂CO₃60–7512–18 hModerate
MitsunobuDEAD, PPh₃70–854–6 hLow (costly reagents)
Suzuki-MiyauraPd(PPh₃)₄43–838–18 hHigh
Ullmann CouplingCuI50–6524 hLow
Swern Oxidation(COCl)₂, DMS80–902–4 hModerate
TEMPO OxidationTEMPO, NaClO85–922–3 hHigh

Mechanistic Insights and Optimization Strategies

Role of Base in Etherification

In Williamson synthesis, K₂CO₃ deprotonates 4-bromophenol, enhancing nucleophilicity. Polar aprotic solvents like DMF stabilize the phenoxide ion, accelerating SN2 displacement. Microwave-assisted reactions reduce time to 1–2 hours with comparable yields.

Palladium Catalyst Selection

Buchwald-Hartwig ligands (e.g., XPhos) improve Suzuki-Miyaura coupling efficiency by stabilizing palladium intermediates. Substituting K₃PO₄ with milder bases like K₂CO₃ reduces side reactions in sensitive substrates.

Oxidation Control

In Swern oxidation, strict temperature control (−78°C) prevents aldehyde over-oxidation. Quenching with triethylamine (Et₃N) neutralizes acidic byproducts, simplifying purification .

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromophenoxymethyl)furan-2-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(4-Bromophenoxymethyl)furan-2-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Bromophenoxymethyl)furan-2-carbaldehyde is primarily related to its ability to undergo various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes. For instance, in medicinal chemistry, its mechanism of action may involve interactions with specific enzymes or receptors .

Comparison with Similar Compounds

Table 1: Key Physicochemical Properties of Selected Furan-2-carbaldehyde Derivatives

Compound Name Substituent Yield (%) Melting Point (°C) Key Properties/Applications Reference
This compound 4-Bromophenoxymethyl N/A N/A Intermediate for bioactive compounds
5-(4-Chlorophenyl)furan-2-carbaldehyde 4-Chlorophenyl 45.2 126–128 Precursor for chalcone derivatives
5-(4-Fluorophenyl)furan-2-carbaldehyde 4-Fluorophenyl N/A N/A Pharmaceutical intermediate
5-(4-Nitrophenyl)furan-2-carbaldehyde 4-Nitrophenyl 98–99 262.3 (DSC) High thermal stability; sublimation
5-(Hydroxymethyl)furan-2-carbaldehyde Hydroxymethyl N/A N/A Natural product; geometry-optimized

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Derivatives with EWGs (e.g., nitro, bromo) exhibit higher melting points and thermal stability due to increased dipole-dipole interactions. For example, 5-(4-nitrophenyl)furan-2-carbaldehyde shows a melting point of 262.3°C (DSC) and significant sublimation enthalpy (∆subH° = 105.6 kJ/mol) .
  • Synthetic Yields : Microwave-assisted syntheses (e.g., 5-(4-nitrophenyl) derivative) achieve near-quantitative yields (>98%) compared to conventional methods (e.g., 45.2% for 5-(4-chlorophenyl) derivative) .
  • Biological Relevance: The hydroxymethyl derivative is a natural product with optimized geometry for antimicrobial activity, while bromophenoxymethyl derivatives are tailored for antitumor applications .

Table 2: Reactivity Profiles in Condensation Reactions

Compound Name Reaction Type Product Class Key Findings Reference
This compound Knoevenagel condensation Thiazolidine-2,4-dione hybrids Enhanced antitumor activity
5-(3-Trifluoromethylphenyl)furan-2-carbaldehyde Knoevenagel condensation Thioxothiazolidinone derivatives Selective CD38 hydrolase inhibition
5-(4-Nitrophenyl)furan-2-carbaldehyde Hydrazine coupling Hydrazine amides High aldehyde conversion (>99%)

Key Observations :

  • Knoevenagel Reactivity: Electron-deficient aldehydes (e.g., nitro-substituted) exhibit faster reaction kinetics in Knoevenagel condensations due to enhanced electrophilicity at the aldehyde carbon .
  • Thiosemicarbazone Formation: this compound derivatives show superior antibacterial activity (MIC = 2–8 µg/mL against S. aureus) compared to unsubstituted furan-2-carbaldehyde thiosemicarbazones .

Thermodynamic and Stability Comparisons

Table 3: Thermodynamic Parameters of Nitrophenyl Derivatives

Compound Name ∆subH° (kJ/mol) ∆subG° (kJ/mol) ∆cH° (kJ/mol) Stability Ranking
5-(2-Nitrophenyl)furan-2-carbaldehyde 98.3 74.5 -3492.1 Moderate
5-(3-Nitrophenyl)furan-2-carbaldehyde 101.2 76.8 -3510.4 High
5-(4-Nitrophenyl)furan-2-carbaldehyde 105.6 80.1 -3528.9 Highest

Key Observations :

  • Positional Isomerism : The 4-nitro isomer demonstrates the highest sublimation enthalpy (∆subH° = 105.6 kJ/mol) and combustion enthalpy (∆cH° = -3528.9 kJ/mol), indicating superior crystalline stability .
  • Practical Implications : Higher thermodynamic stability correlates with easier purification and storage, making 4-nitro derivatives preferable in industrial applications .

Biological Activity

5-(4-Bromophenoxymethyl)furan-2-carbaldehyde is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11_{11}H7_7BrO2_2
  • Molecular Weight : 251.079 g/mol
  • Structure : The compound features a furan ring with a bromophenyl substituent, which is critical for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of furan derivatives with brominated phenol in the presence of appropriate catalysts. The synthesis can be optimized through various methods, including microwave-assisted reactions, which improve yield and reduce reaction time .

Antimicrobial Properties

Research indicates that compounds containing furan rings exhibit significant antimicrobial properties. Specifically, this compound has demonstrated activity against various bacterial strains. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, potentially through the activation of apoptotic pathways and inhibition of cell proliferation. The presence of the bromine atom appears to enhance its cytotoxic effects .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, this compound has been noted for its anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and modulate inflammatory pathways, making it a candidate for the treatment of inflammatory diseases .

Case Studies

Several case studies have explored the biological effects of this compound:

  • Antimicrobial Efficacy Study :
    • Objective : To evaluate the antimicrobial activity against specific bacterial strains.
    • Method : Disc diffusion method was employed to assess inhibition zones.
    • Results : Significant inhibition was observed against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial properties.
  • Cytotoxicity Assessment :
    • Objective : To determine the cytotoxic effects on cancer cell lines.
    • Method : MTT assay was used to measure cell viability after treatment with varying concentrations of the compound.
    • Results : A dose-dependent decrease in cell viability was noted in breast cancer cell lines, with IC50 values indicating potent anticancer activity.
  • Inflammation Model Study :
    • Objective : To assess anti-inflammatory effects in an animal model.
    • Method : Administration of the compound in a carrageenan-induced paw edema model.
    • Results : Significant reduction in paw swelling was observed compared to control groups, supporting its potential as an anti-inflammatory agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.